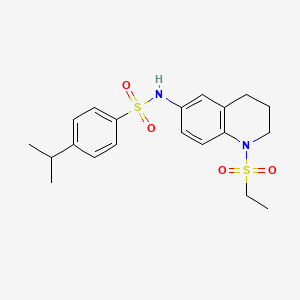

N-(1-(乙磺酰基)-1,2,3,4-四氢喹啉-6-基)-4-异丙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

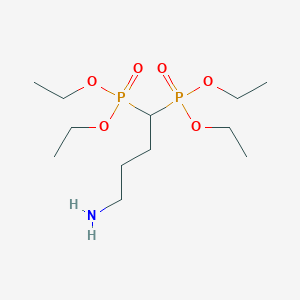

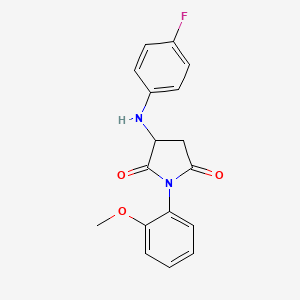

The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine group . They are known for their wide range of applications, particularly in the field of medicine.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group (SO2) attached to an amine group (NH2), forming the sulfonamide functional group. It also contains a tetrahydroquinoline ring and an isopropylbenzene (or cumene) group .科学研究应用

血管舒张和心血管作用

Morikawa 等人 (1989) 合成了一系列芳香磺酰胺,显示了在体内评估的血管舒张作用。这些化合物证明了对狗动脉血流的显着增加,一些衍生物与临床使用的血管药物地尔硫卓等效 (Morikawa、Sone 和 Asano,1989).

蛋白激酶抑制

Hidaka 等人 (1984) 发现异喹啉磺酰胺,包括与目标化合物相关的衍生物,是环核苷酸依赖性蛋白激酶和蛋白激酶 C 的有效抑制剂,显示出对某些蛋白激酶的选择性抑制 (Hidaka、Inagaki、Kawamoto 和 Sasaki,1984).

抗癌特性

Cumaoğlu 等人 (2015) 探索了新的磺酰胺衍生物对癌细胞的促凋亡作用。这些化合物显示出显着降低细胞增殖和诱导促凋亡基因的 mRNA 表达,由 p38 和 ERK 磷酸化激活介导 (Cumaoğlu、Dayan、Agkaya、Ozkul 和 Ozpozan,2015).

抗抑郁样特性

Zajdel 等人 (2016) 发现 N1-偶氮基磺酰基-1H-吲哚类是有效的 5-HT6 受体拮抗剂,在体内具有明显的促认知和抗抑郁样特性,表明它们在治疗认知障碍和抑郁症方面的潜力 (Zajdel 等人,2016).

作用机制

安全和危害

未来方向

The future directions in the study of this compound would likely involve further exploration of its potential applications, particularly in the field of medicine or material science. This could involve studying its biological activity, its interactions with other compounds, and its potential uses in various industries .

属性

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-4-27(23,24)22-13-5-6-17-14-18(9-12-20(17)22)21-28(25,26)19-10-7-16(8-11-19)15(2)3/h7-12,14-15,21H,4-6,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGMLWHFPFMWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963069.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2963072.png)

![Tert-butyl 4-[1-(but-2-ynoylamino)-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2963083.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2963085.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-pentyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2963088.png)